molecular formula C5H8N2O B14267619 Pyridin-4-amine;hydrate CAS No. 158868-13-4

Pyridin-4-amine;hydrate

Cat. No.: B14267619
CAS No.: 158868-13-4
M. Wt: 112.13 g/mol
InChI Key: KASVQZWALBABKA-UHFFFAOYSA-N
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Description

Pyridin-4-amine;hydrate: is an organic compound with the chemical formula C₅H₆N₂·H₂O. It is a derivative of pyridine, where an amino group is attached to the fourth carbon atom of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Condensation Reactions: Pyridin-4-amine can be synthesized through the condensation of 4-chloropyridine with ammonia.

    Reduction Reactions: Another method involves the reduction of 4-nitropyridine using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pyridin-4-amine, also known as 4-aminopyridine, is an organic compound with significant applications in various fields, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Pharmacological Applications

Multiple Sclerosis Treatment : Pyridin-4-amine is clinically used in the treatment of multiple sclerosis under the brand names Fampridine (Ampyra) and Fampyra. It improves walking ability by blocking voltage-gated potassium channels, which prolongs action potentials and enhances neurotransmitter release at the neuromuscular junction .

Spinal Cord Injury : Studies have shown that pyridin-4-amine can improve sensory and motor functions in patients with spinal cord injuries. It has been associated with reduced spasticity and pain, indicating its potential as a therapeutic agent in neurorehabilitation .

Tetrodotoxin Poisoning : Research indicates that pyridin-4-amine can reverse the effects of tetrodotoxin poisoning in animal models, although its efficacy in humans remains to be established .

Laboratory Research

Pyridin-4-amine serves as a valuable tool in biophysics and physiology for studying potassium conductances. Its selective blocking action on Kv1 family voltage-gated potassium channels allows researchers to investigate various physiological processes .

Synthetic Chemistry

Pyridin-4-amine is also utilized in synthetic organic chemistry. It acts as a precursor for synthesizing various compounds, including agrochemicals and pharmaceuticals. Its derivatives are important in creating new drugs due to their ability to modify biological activity through structural variations .

Table 1: Summary of Applications of Pyridin-4-amine

Application AreaSpecific UseImpact/Outcome
Pharmacology Treatment of Multiple SclerosisImproved walking ability; enhances neurotransmission
Neurorehabilitation Spinal Cord InjuryImproved sensory/motor function; reduced spasticity
Toxicology Reversal of Tetrodotoxin effectsPotential antidote (animal studies)
Synthetic Chemistry Precursor for pharmaceuticalsDevelopment of new therapeutic agents

Table 2: Clinical Study Outcomes

Study TypePatient GroupResponse RateNotes
Clinical TrialsMultiple Sclerosis29.5% to 80%Long-term benefits observed
Long-term StudySpinal Cord InjuryVariedImprovements in pain and functionality noted

Case Study 1: Multiple Sclerosis Treatment

A clinical trial involving multiple sclerosis patients treated with pyridin-4-amine showed a significant improvement in walking speed and overall mobility. The study reported that approximately 70% of patients experienced noticeable benefits, with some maintaining improvements over long durations .

Case Study 2: Spinal Cord Injury Rehabilitation

In a rehabilitation program for spinal cord injury patients, administration of pyridin-4-amine resulted in enhanced motor function and reduced muscle spasticity. Patients reported improved quality of life and mobility after consistent treatment over several months .

Mechanism of Action

Pyridin-4-amine exerts its effects by blocking voltage-gated potassium channels. This action prolongs the duration of action potentials in neurons, leading to increased neurotransmitter release at the neuromuscular junction. The compound binds to the potassium channels and prevents the efflux of potassium ions, thereby enhancing nerve conduction .

Comparison with Similar Compounds

Uniqueness: Pyridin-4-amine is unique due to its specific position of the amino group, which significantly influences its chemical reactivity and biological activity. Its ability to block potassium channels makes it particularly valuable in medical research and treatment .

Properties

CAS No.

158868-13-4

Molecular Formula

C5H8N2O

Molecular Weight

112.13 g/mol

IUPAC Name

pyridin-4-amine;hydrate

InChI

InChI=1S/C5H6N2.H2O/c6-5-1-3-7-4-2-5;/h1-4H,(H2,6,7);1H2

InChI Key

KASVQZWALBABKA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1N.O

Origin of Product

United States

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